molecular formula C18H34O6 B087239 Bis(2-butoxyethyl) adipate CAS No. 141-18-4

Bis(2-butoxyethyl) adipate

Cat. No.: B087239
CAS No.: 141-18-4
M. Wt: 346.5 g/mol
InChI Key: IHTSDBYPAZEUOP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(2-butoxyethyl) adipate is primarily used as a plasticizer . Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. They are primarily used to soften synthetic polymers.

Mode of Action

This compound, like other plasticizers, works by decreasing the attraction between polymer chains, making them more flexible. When added to a material, it helps the material to be molded and shaped without breaking or cracking, enhancing its flexibility and durability .

Result of Action

The primary result of this compound’s action is the increased flexibility and durability of materials to which it is added. It allows these materials to withstand more physical stress without breaking or cracking .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, exposure to high temperatures may cause the compound to leach out of materials. Additionally, the presence of other chemicals can influence its effectiveness as a plasticizer .

Safety and Hazards

“Bis(2-butoxyethyl) adipate” should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-butoxyethyl) adipate is typically synthesized through the esterification of adipic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The adipic acid and 2-butoxyethanol are fed into a reactor, where they react in the presence of an acid catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Bis(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but a different alkyl chain length.

    Diisobutyl adipate: A plasticizer with a branched alkyl chain, offering different flexibility and compatibility characteristics.

    Dibutyl adipate: A plasticizer with a shorter alkyl chain, resulting in different solubility and plasticization properties.

Uniqueness of Bis(2-butoxyethyl) Adipate: this compound is unique due to its specific alkyl chain structure, which provides a balance between flexibility and compatibility with various polymers. Its ability to enhance the properties of PVC and other materials makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

bis(2-butoxyethyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6/c1-3-5-11-21-13-15-23-17(19)9-7-8-10-18(20)24-16-14-22-12-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTSDBYPAZEUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)CCCCC(=O)OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051712
Record name Bis(2-butoxyethyl) adipate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

141-18-4
Record name Bis(2-butoxyethyl) adipate
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Record name Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adipol BCA
Source DTP/NCI
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Record name Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester
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Record name Bis(2-butoxyethyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-butoxyethyl) adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.970
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Record name Di(butoxyethyl) adipate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of Bis(2-butoxyethyl) adipate?

A1: this compound is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) materials. [, ] It enhances the flexibility, elasticity, and workability of PVC by reducing the intermolecular forces between polymer chains. [] A specific application mentioned is its use in PVC thin films for food strapping. []

Q2: How does this compound impact the environment?

A2: One study assessed the impact of this compound on activated sludge, a key component of wastewater treatment plants. [] The research determined the compound's EC50 (3h) value, representing the concentration causing a 50% reduction in respiration rate, to be 0.0841 g/L. [] This suggests that this compound can negatively impact the efficiency of biological wastewater treatment processes at certain concentrations.

Q3: Can this compound migrate from food packaging materials?

A3: Research indicates that this compound can migrate from PVC thin films used for food strapping into a simulant oil. [] This migration raises concerns about potential human exposure to the compound through contact with packaged food. The study utilized gas chromatography-mass spectrometry to quantify the migration levels. []

Q4: Are there methods to determine the presence of this compound in biological samples?

A4: Yes, a gas chromatography-mass spectrometry method was developed and validated for the simultaneous determination of various phthalates and adipates, including this compound, in human serum. [] This method utilizes solid-phase extraction for sample preparation and achieves a limit of detection in the ng/mL range. [] This demonstrates the ability to measure exposure levels and conduct human biomonitoring studies.

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